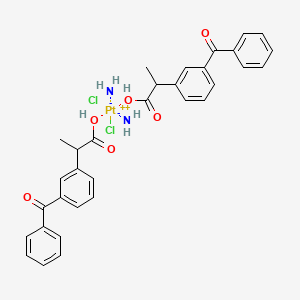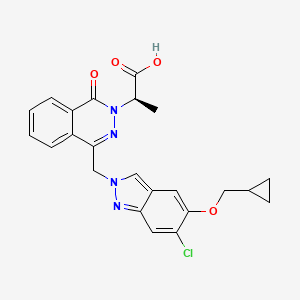
S1P2 antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphingosine-1-phosphate receptor 2 antagonist 1 is a compound that specifically targets the sphingosine-1-phosphate receptor 2. Sphingosine-1-phosphate is a bioactive lipid mediator involved in various cellular processes, including proliferation, survival, migration, and adhesion . The sphingosine-1-phosphate receptor 2 is a G-protein-coupled receptor that plays a crucial role in regulating these processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 2 antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of sphingosine as a starting material, which is then phosphorylated to produce sphingosine-1-phosphate . The phosphorylation reaction is catalyzed by sphingosine kinases, such as sphingosine kinase 1 and sphingosine kinase 2 .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 2 antagonist 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sphingosine-1-phosphate receptor 2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of sphingosine-1-phosphate receptor 2 antagonist 1, while reduction reactions yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Sphingosine-1-phosphate receptor 2 antagonist 1 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of sphingosine-1-phosphate receptor 2 antagonist 1 involves its binding to the sphingosine-1-phosphate receptor 2, thereby inhibiting its activity . This inhibition disrupts the signaling pathways mediated by sphingosine-1-phosphate receptor 2, leading to altered cellular functions such as reduced migration, proliferation, and adhesion . The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade and downstream effectors such as Akt and Rac .
Vergleich Mit ähnlichen Verbindungen
Sphingosine-1-phosphate receptor 2 antagonist 1 is unique in its specific targeting of the sphingosine-1-phosphate receptor 2, which distinguishes it from other sphingosine-1-phosphate receptor antagonists . Similar compounds include:
Fingolimod: A sphingosine-1-phosphate receptor 1 modulator used in the treatment of multiple sclerosis.
Ozanimod: A sphingosine-1-phosphate receptor modulator approved for the treatment of ulcerative colitis.
These compounds differ in their receptor specificity and therapeutic applications, highlighting the unique properties of sphingosine-1-phosphate receptor 2 antagonist 1 .
Eigenschaften
Molekularformel |
C23H21ClN4O4 |
|---|---|
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
(2R)-2-[4-[[6-chloro-5-(cyclopropylmethoxy)indazol-2-yl]methyl]-1-oxophthalazin-2-yl]propanoic acid |
InChI |
InChI=1S/C23H21ClN4O4/c1-13(23(30)31)28-22(29)17-5-3-2-4-16(17)20(26-28)11-27-10-15-8-21(32-12-14-6-7-14)18(24)9-19(15)25-27/h2-5,8-10,13-14H,6-7,11-12H2,1H3,(H,30,31)/t13-/m1/s1 |
InChI-Schlüssel |
PMFUQAVMFHEJFO-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5 |
Kanonische SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


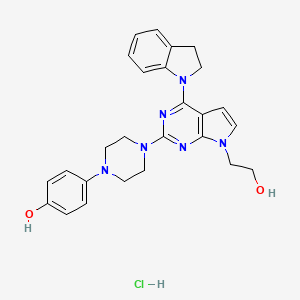
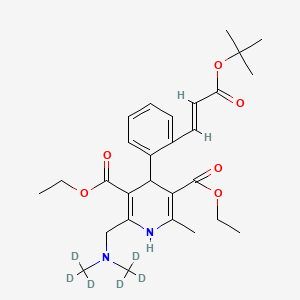
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
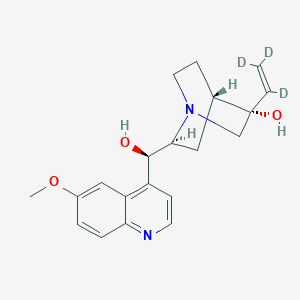

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
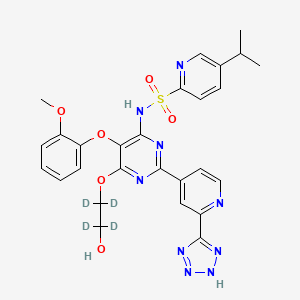
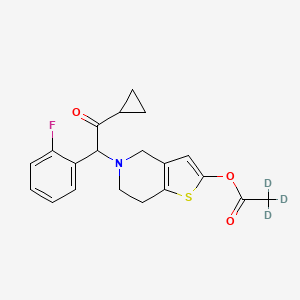
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
